(E)-N'-(BENZENESULFONYL)-N-(4-NITROPHENYL)BENZENECARBOXIMIDAMIDE
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Overview
Description
N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential use as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be utilized in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 4-nitroaniline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reacted with benzenecarboximidoyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields the corresponding aniline derivative, while nucleophilic substitution of the benzenesulfonyl group results in new sulfonamide compounds.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of the benzenesulfonyl and nitrophenyl groups may influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N’-(benzenesulfonyl)-N-(4-aminophenyl)benzenecarboximidamide: Similar structure but with an amino group instead of a nitro group.
N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide is unique due to the presence of both benzenesulfonyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. The nitro group, in particular, can undergo various chemical transformations, making the compound versatile for synthetic and research purposes.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-22(24)17-13-11-16(12-14-17)20-19(15-7-3-1-4-8-15)21-27(25,26)18-9-5-2-6-10-18/h1-14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYDYDQSCEIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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